7-Hydroxy granisetron is a significant metabolite of granisetron, a potent antiemetic agent used primarily to prevent nausea and vomiting associated with chemotherapy. Granisetron itself is classified as a serotonin 5-HT_3 receptor antagonist, which plays a crucial role in managing chemotherapy-induced nausea and vomiting. The compound has garnered attention due to its pharmacological properties and potential therapeutic applications.
7-Hydroxy granisetron is derived from the metabolism of granisetron, which is chemically known as endo-l-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-lH-indazole-3-carboxamide monohydrochloride. This transformation occurs primarily in the liver, where enzymatic processes convert granisetron into its hydroxylated form, thus enhancing its pharmacological profile and efficacy .
7-Hydroxy granisetron falls under the category of pharmaceutical metabolites. It is specifically classified as a serotonin receptor antagonist, similar to its parent compound, granisetron. This classification highlights its relevance in pharmacology, particularly in the context of antiemetic therapies.
The synthesis of 7-Hydroxy granisetron typically involves the hydroxylation of granisetron itself. Various methods have been explored to achieve this transformation, including enzymatic and chemical approaches.
The hydroxylation process can be optimized through various reaction conditions such as temperature, pH, and solvent choice. The efficiency of these methods is crucial for producing 7-Hydroxy granisetron in high yield and purity, which are essential for subsequent pharmacological studies and applications .
The molecular formula for 7-Hydroxy granisetron is C_17H_22N_4O, and its structure features a hydroxyl group (-OH) attached to the indazole ring system of granisetron. This modification significantly influences its biological activity.
7-Hydroxy granisetron can participate in several chemical reactions typical for phenolic compounds:
The reactivity of 7-Hydroxy granisetron is influenced by its electronic structure, particularly the presence of the hydroxyl group, which can act as both an electron donor and acceptor in various chemical environments .
The mechanism through which 7-Hydroxy granisetron exerts its effects primarily involves antagonism at serotonin 5-HT_3 receptors. By blocking these receptors, it inhibits serotonin-mediated signaling pathways that lead to nausea and vomiting.
Pharmacodynamic studies indicate that 7-Hydroxy granisetron retains significant activity against serotonin-induced emesis, although it may exhibit different potency compared to its parent compound. The binding affinity for serotonin receptors and subsequent signal transduction pathways are critical areas of ongoing research .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during formulation development .
7-Hydroxy granisetron has several scientific applications:
7-Hydroxy granisetron (IUPAC name: 7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[[3.3.1]]nonan-3-yl]indazole-3-carboxamide) is a major pharmacologically active metabolite of the antiemetic drug granisetron. Its core structure consists of a 7-hydroxyindazole moiety linked to an N-methyl-9-azabicyclo[[3.3.1]]nonane group via a carboxamide bridge. The hydroxy substitution at the C7 position of the indazole ring significantly enhances its polarity compared to the parent compound [2] [8].
Table 1: Key Molecular Identification Data
Property | Value | Source/Reference |
---|---|---|
IUPAC Name (Free base) | 7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | [2] [4] |
CAS No. (Free base) | 133841-15-3 | [2] [8] |
CAS No. (Hydrochloride) | 133841-04-0 | [1] [4] |
Molecular Formula (Salt) | C₁₈H₂₄N₄O₂·HCl | [1] |
Exact Mass (Free base) | 328.1903 Da | [2] [8] |
The introduction of a phenolic hydroxyl group profoundly influences the physicochemical behavior of 7-hydroxy granisetron compared to granisetron.
Table 2: Physicochemical Properties of 7-Hydroxy Granisetron Hydrochloride
Property | Value/Characteristic | Conditions/Notes |
---|---|---|
Physical Form | Solid (neat) | Typically hydrochloride salt |
Melting Point | 225-230 °C (decomp) | Hydrochloride salt [8] |
pKa (Phenolic OH) | ~8.90 (Predicted) | [8] |
Solubility (Water) | Moderate (Salt >> Free base) | Enhanced as hydrochloride salt [1] |
Storage Temperature | -20°C | Protect from moisture and light [1] [4] |
Stability in Solution | Stable pH 4-7; Degrades in alkali/oxidizers | [6] [9] |
7-Hydroxy granisetron is primarily accessed via metabolic, semi-synthetic, or full synthetic routes.
Table 3: Synthesis Methods for 7-Hydroxy Granisetron
Method | Key Features | Yield/Purity Considerations |
---|---|---|
In Vivo Metabolism | CYP3A4 mediated oxidation of Granisetron | High metabolite variability [10] |
Semi-Synthesis | Regioselective hydroxylation of protected Granisetron | Requires protection/deprotection; Moderate yields [8] [9] |
Full Synthesis | From hydroxy-nitrobenzaldehyde precursors; Chiral coupling | Enantiopure amine required; >95% purity achievable [1] [8] |
Radiolabeled Synthesis | Incorporation of ³H or d₃ labels | High specific activity; >98% isotopic purity [8] |
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 55732-45-1
CAS No.: 1239908-48-5